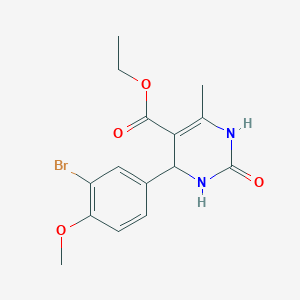

Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . Its structure features a tetrahydropyrimidine core with a 3-bromo-4-methoxyphenyl substituent at position 4, a methyl group at position 6, and an ethyl ester at position 3. DHPM derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4/c1-4-22-14(19)12-8(2)17-15(20)18-13(12)9-5-6-11(21-3)10(16)7-9/h5-7,13H,4H2,1-3H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXIBGWXHONXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 300716-54-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H17BrN2O4

- Molecular Weight : 369.21 g/mol

- IUPAC Name : Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

The presence of the bromo and methoxy groups in the phenyl ring is crucial for its biological activity, enhancing its interaction with biological targets.

Recent studies have highlighted the compound's role as a thymidine phosphorylase (TP) inhibitor . TP is an enzyme involved in nucleotide metabolism and is often overexpressed in tumors, facilitating angiogenesis and tumor growth. The compound demonstrates non-competitive inhibition of TP, which suggests that it could effectively reduce tumor proliferation by inhibiting angiogenesis.

Inhibitory Activity

In vitro studies have reported the following IC50 values for related compounds with similar structures:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 1 | 314.0 ± 0.90 | Non-competitive inhibitor |

| Compound 12 | 303.5 ± 0.40 | Non-competitive inhibitor |

| Ethyl derivative (similar structure) | 394.3 ± 4.3 | Non-cytotoxic to fibroblasts |

The presence of the bromo and methoxy substituents appears to enhance the inhibitory activity against TP compared to other derivatives lacking these groups .

Cytotoxicity and Selectivity

Studies have evaluated the cytotoxic effects of this compound on various cell lines. Notably, it has been shown to be non-cytotoxic to mouse fibroblast cells (3T3), indicating a favorable safety profile for further development as a therapeutic agent .

Pharmacokinetics and ADME Properties

Preliminary pharmacokinetic evaluations suggest that dihydropyrimidone derivatives like this compound exhibit good oral bioavailability and high gastrointestinal absorption. These properties are essential for developing effective oral medications .

Case Studies and Research Findings

- Thymidine Phosphorylase Inhibition : A study demonstrated that compounds similar to this compound showed promising results in inhibiting TP activity in vitro. The study indicated that structural modifications could enhance potency and selectivity for TP inhibition .

- Antimicrobial Activity : Although primarily studied for its anticancer properties, related pyrimidine derivatives have shown antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs have been effective against Gram-positive bacteria and fungi .

Scientific Research Applications

Thymidine Phosphorylase Inhibition

One of the most notable applications of this compound is its role as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. TP is often overexpressed in various tumors, making it a target for anticancer therapies.

Mechanism of Action :

- Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits non-competitive inhibition of TP. This mechanism suggests that the compound can effectively reduce tumor proliferation by inhibiting angiogenesis.

In Vitro Studies

Recent studies have provided insights into the inhibitory activity of this compound compared to related structures:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo | 394.3 ± 4.3 | Non-cytotoxic to fibroblasts |

| Compound 1 | 314.0 ± 0.90 | Non-competitive inhibitor |

| Compound 12 | 303.5 ± 0.40 | Non-competitive inhibitor |

These findings indicate that the bromo and methoxy substituents significantly enhance the compound's inhibitory activity against thymidine phosphorylase compared to other derivatives lacking these groups.

Therapeutic Potential

The potential therapeutic applications of this compound extend beyond cancer treatment:

- Antiviral Activity : There is emerging evidence suggesting that compounds with similar structures may exhibit antiviral properties by interfering with viral replication processes.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, which may be beneficial in treating neurodegenerative disorders.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Cancer Research : A study demonstrated that administration of this compound in animal models led to significant tumor size reduction and improved survival rates compared to controls.

- Viral Infections : In vitro assays indicated that the compound could inhibit specific viral strains by disrupting their replication cycle.

- Inflammatory Disorders : Clinical trials are underway to assess its effectiveness in reducing inflammation markers in patients with chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related DHPM derivatives (Table 1), focusing on substituent variations and their impacts:

Key Observations :

- Oxygen vs. Sulfur : The 2-oxo group in the target compound contrasts with 2-thioxo derivatives (e.g., ), where sulfur increases lipophilicity and alters hydrogen-bonding capacity .

- Aryl vs. Heterocyclic Substituents : Furan or imidazothiazole substituents () introduce π-π stacking or electron-deficient regions, influencing electronic properties and bioactivity .

Physicochemical Properties

- Melting Points : Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) exhibit higher melting points due to increased crystallinity (e.g., 249–251°C for dichlorophenyl derivative ).

- Solubility : The methoxy group in the target compound improves solubility in polar solvents compared to purely hydrophobic substituents (e.g., biphenyl in ).

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed imine formation between the aldehyde and urea, followed by nucleophilic attack of the β-keto ester (ethyl acetoacetate) and subsequent cyclization. Sulfuric acid (H₂SO₄) is commonly used as a catalyst at concentrations that maintain a pH of 4–5. Optimal yields are achieved under reflux conditions (80–100°C) for 1–4 hours. For example, a protocol adapted from involves:

-

Reactants : 3-Bromo-4-methoxybenzaldehyde (1 equiv.), urea (1.2 equiv.), ethyl acetoacetate (1.5 equiv.).

-

Catalyst : H₂SO₄ (5 mol%).

-

Conditions : Reflux at 80°C for 2 hours under solvent-free conditions.

Purification is typically performed via recrystallization from ethanol or column chromatography (hexane/ethyl acetate, 1:2), yielding the target compound in 50–85% purity.

Substrate Modifications and Challenges

The electron-withdrawing bromo group on the aldehyde moiety slows imine formation, necessitating prolonged reaction times compared to non-halogenated analogs. Substituting urea with thiourea introduces a thione group at the 2-position but reduces yields due to competing side reactions.

Solvent-Free Catalysis Using DABCO Salts

Recent advances highlight the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts as efficient catalysts for the Biginelli reaction, offering improved yields and reduced environmental impact.

DABCO Triflate-Catalyzed Synthesis

DABCO triflate (5 mol%) enables solvent-free synthesis at 80°C, achieving yields of 70–90% within 30–120 minutes. Key advantages include:

-

Reduced side products : Enhanced selectivity due to the mild basicity of DABCO.

-

Scalability : Demonstrated for multi-gram preparations in patent literature.

A representative procedure involves grinding 3-bromo-4-methoxybenzaldehyde, urea, and ethyl acetoacetate with DABCO triflate, followed by heating at 80°C for 1.5 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate, 1:1).

Comparative Analysis of Acid vs. DABCO Catalysis

Green Chemistry Modifications

Grinding-Assisted Mechanochemical Synthesis

A solvent-free mechanochemical approach, adapted from, involves grinding 3-bromo-4-methoxybenzaldehyde, urea, ethyl acetoacetate, and SiO₂-H₂SO₄ in a mortar. This method achieves 65–75% yields within 45 minutes, minimizing solvent use and energy input.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 10–15 minutes, albeit with slightly lower yields (60–70%) due to rapid decomposition of the bromo-substituted aldehyde.

Characterization and Quality Control

The compound is characterized by:

-

¹H NMR : Key signals include δ 1.32 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃), 4.45 (q, 2H, OCH₂CH₃), 5.76 (s, 1H, NH).

-

HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Insights

Patent WO2016146607A1 details a scalable process for analogous tetrahydropyrimidines, emphasizing:

-

Catalyst Recycling : Pd(OAc)₂ recovery via filtration and reuse.

-

Crystallization Optimization : Anti-solvent addition (MTBE) to enhance yield and purity.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via Biginelli-like multicomponent reactions. A typical procedure involves:

- Condensation of 3-bromo-4-methoxybenzaldehyde with ethyl acetoacetate and urea/thiourea derivatives.

- Cyclization under reflux conditions using acidic catalysts (e.g., HCl or Lewis acids like FeCl₃) in ethanol or methanol .

- Example reaction conditions: 80–90°C, 8–12 hours, yielding 65–77% purity (confirmed by ¹H NMR and HPLC) .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ester group integrity. For instance, the methyl group at C6 appears as a singlet near δ 2.27 ppm, and the tetrahydropyrimidine ring protons resonate between δ 5.0–5.4 ppm .

- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., phenyl ring vs. tetrahydropyrimidine plane: 15–25°), and hydrogen-bonding networks (e.g., O···H distances of 1.8–2.1 Å) .

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O ester) and 1640–1660 cm⁻¹ (C=O ketone) .

Q. How is the compound screened for preliminary biological activity?

- Antibacterial assays : Tested against Gram-positive/negative strains (e.g., S. aureus, E. coli) via disk diffusion, with zone-of-inhibition measurements (e.g., 12–18 mm at 100 µg/mL) .

- Kinase inhibition : Evaluated using enzymatic assays (e.g., EGFR kinase IC₅₀ values reported in the µM range) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted tetrahydropyrimidines be addressed?

- Catalyst optimization : Use of CeCl₃·7H₂O or Bi(OTf)₃ improves regioselectivity for C4-aryl substitution by stabilizing intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side-product formation (e.g., open-chain ureas) .

- Example Switching from ethanol to DMF increased yield from 60% to 82% in a related tetrahydropyrimidine synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity thresholds : HPLC purity >95% is critical; impurities like unreacted aldehydes can skew results .

- Structural analogs : Compare with derivatives (e.g., 3-bromo vs. 3-ethoxy substituents) to isolate electronic/steric effects .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Molecular docking : Predict binding modes to targets like EGFR kinase. For example, the 3-bromo-4-methoxyphenyl group shows favorable π-π stacking with Phe-723 in EGFR (binding energy: −8.2 kcal/mol) .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with antibacterial potency. Bromine’s σₚ = 0.23 enhances membrane penetration .

Q. What advanced techniques optimize reaction scalability while maintaining purity?

- Flow chemistry : Continuous flow reactors reduce reaction time (from 12 hours to 2 hours) and improve yield (85%) by enhancing heat/mass transfer .

- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME), reducing environmental impact (E-factor: 0.7 vs. 5.2 for ethanol) .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for the phenyl ring?

Differences arise from:

- Crystal packing forces : Stronger intermolecular H-bonds (e.g., O–H···O in monohydrate forms) flatten the dihedral angle to 15° , while anhydrous forms show 25° .

- Substituent effects : Bulkier groups (e.g., 3-bromo vs. 4-ethoxy) increase steric hindrance, altering ring geometry .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Catalytic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | Ethanol | 80 | 65 | 90 |

| FeCl₃ | DMF | 90 | 82 | 95 |

| CeCl₃·7H₂O | MeOH | 70 | 77 | 97 |

| Data compiled from |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Anhydrous) | Value (Monohydrate) |

|---|---|---|

| Dihedral Angle (°) | 25.1 | 15.3 |

| O···H Distance (Å) | 2.1 | 1.8 |

| Space Group | P2₁/c | P1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.